Sp-8-pCPT-cGMPS

Vascular smooth muscle PKG signaling Cell proliferation

Sp-8-pCPT-cGMPS is a stereochemically defined, membrane-permeant cGMP analog that cannot be generically substituted. The Sp-isomer activates PKG Iα, Iβ, II and CNG channels, while the Rp-isomer acts as an inhibitor—substituting one for the other produces opposite functional outcomes. This compound is PDE-resistant, ensuring sustained intracellular signaling. Validated in VSMC proliferation assays (36.6% inhibition of PE-induced growth) and synaptic plasticity models, it is the definitive positive control for NO/PKG pathway studies. Pair with Rp-8-pCPT-cGMPS for stereoisomer-controlled experimental designs.

Molecular Formula C16H15ClN5O6PS2
Molecular Weight 503.9 g/mol
Cat. No. B15544362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-pCPT-cGMPS
Molecular FormulaC16H15ClN5O6PS2
Molecular Weight503.9 g/mol
Structural Identifiers
InChIInChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24)/t8-,10?,11+,14-,29?/m1/s1
InChIKeyPDTDLUUXNODJIA-JBQNKJPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-8-pCPT-cGMPS Procurement Guide: cGMP Analog for PKG Activation and CNG Channel Modulation


Sp-8-pCPT-cGMPS (Sp-8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate) is a lipophilic, membrane-permeant cGMP analog that functions as an activator of cGMP-dependent protein kinase (PKG types Iα, Iβ, and II) and also acts as an agonist of cyclic nucleotide-gated (CNG) channels [1]. The compound is resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases, which contributes to its sustained activity in intact cellular systems [2]. As a Sp-isomer phosphorothioate, it represents one of the two stereoisomeric forms (Sp vs. Rp) within the 8-pCPT-cGMPS class, each exhibiting opposite functional effects on PKG activity [3].

Why Sp-8-pCPT-cGMPS Cannot Be Substituted with Generic cGMP Analogs


Generic substitution among cGMP analogs is not feasible due to stereochemistry-dependent functional opposition and divergent target selectivity profiles. Within the 8-pCPT-cGMPS class, the Sp-isomer functions as a PKG activator and CNG channel agonist, whereas the Rp-isomer acts as a PKG inhibitor, producing opposite effects on the same downstream signaling pathways [1]. Furthermore, closely related analogs such as Sp-8-Br-cGMPS exhibit lower agonist efficiency for PKG activation [2]. Even among Rp-cGMP analogs positioned as PKG inhibitors, compounds like Rp-8-Br-PET-cGMPS demonstrate significantly higher membrane permeability than Rp-8-pCPT-cGMPS, resulting in differential intracellular bioavailability [3]. These functional, stereochemical, and physicochemical distinctions necessitate compound-specific selection based on experimental objectives rather than class-based substitution.

Quantitative Differentiation Evidence for Sp-8-pCPT-cGMPS: Direct Comparative Data vs. Closest Analogs


Functional Opposition in VSMC Proliferation: Sp-8-pCPT-cGMPS vs. Rp-8-pCPT-cGMPS

In primary rat vascular smooth muscle cells (VSMCs), Sp-8-pCPT-cGMPS produced a 36.6% decrease in phenylephrine (PE)-induced proliferation, while its Rp stereoisomer Rp-8-pCPT-cGMPS produced a 79.0% increase in PE-induced proliferation under identical experimental conditions [1]. This demonstrates complete functional opposition between the two stereoisomers within the same experimental system.

Vascular smooth muscle PKG signaling Cell proliferation

PKG Activation Selectivity: Sp-8-pCPT-cGMPS vs. Sp-8-Br-cGMPS Agonist Efficiency

Comparative analysis of cGMP analogs revealed that introduction of a sulfur atom into the cyclic phosphate group (converting cGMP to cGMPS) reduced agonist efficiency for both 8-Br and 8-pCPT derivatives. However, Sp-8-pCPT-cGMPS and Sp-8-Br-cGMPS both retained agonist activity for CNG channels and PKG, with Sp-8-pCPT-cGMPS maintaining higher agonist efficiency relative to its brominated counterpart due to the larger para-chlorophenylthio substitution at the 8-position enhancing target interaction [1]. The 8-pCPT modification confers enhanced lipophilicity and membrane permeability compared to 8-Br derivatives.

PKG activation CNG channel Agonist potency

Lipophilicity Comparison: Sp-8-pCPT-cGMPS vs. Sp-8-pCPT-PET-cGMPS Membrane Permeability

Within the Sp-isomer family of PKG activators, Sp-8-pCPT-cGMPS exhibits a LogP of 3.976, reflecting its substantial lipophilicity and membrane permeability . The more recently developed Sp-8-pCPT-PET-cGMPS analog (incorporating a β-phenyl-1,N²-etheno bridge) has a reported lipophilicity of 3.64, indicating that the parent Sp-8-pCPT-cGMPS compound possesses higher calculated lipophilicity than this PET-modified derivative [1]. Both compounds are described as PDE-resistant PKG activators.

Membrane permeability Lipophilicity Cellular uptake

Phosphodiesterase Resistance: Sp-8-pCPT-cGMPS as PDE-Stable cGMP Analog

Sp-8-pCPT-cGMPS contains a phosphorothioate modification wherein a sulfur atom replaces one of the exocyclic oxygen atoms in the cyclic phosphate group, conferring resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases [1]. This PDE resistance is a class-level characteristic shared with other cGMPS analogs (including Rp-8-pCPT-cGMPS and Rp-8-Br-PET-cGMPS), distinguishing the entire phosphorothioate class from parent cGMP compounds which are rapidly degraded intracellularly [2].

Phosphodiesterase resistance cGMP stability Intracellular half-life

Recommended Experimental Applications for Sp-8-pCPT-cGMPS Based on Quantitative Evidence


Vascular Smooth Muscle Cell Proliferation Studies Requiring PKG Activation

Based on direct comparative data showing a 36.6% reduction in PE-induced VSMC proliferation [1], Sp-8-pCPT-cGMPS is the appropriate selection for experiments investigating NO/PKG-mediated inhibition of vascular smooth muscle growth. The compound serves as a positive control for PKG-dependent anti-proliferative effects and can be paired with Rp-8-pCPT-cGMPS (which increases proliferation by 79.0%) to establish a stereoisomer-controlled experimental design that confirms PKG-specific pathway involvement.

Dissection of cGMP Signaling: Distinguishing PKG-Dependent from CNG Channel-Mediated Effects

Sp-8-pCPT-cGMPS activates both PKG (types Iα, Iβ, and II) and CNG channels [1]. For experimental designs requiring discrimination between kinase-mediated and ion channel-mediated cGMP effects, this compound should be used in parallel with analogs that selectively target only one pathway (e.g., CNG channel-selective inhibitors) or with Rp-isomer controls that produce opposite PKG modulation. The compound's PDE resistance ensures that observed effects reflect direct target activation rather than differential degradation rates.

Neuronal Plasticity and Synaptic Transmission Studies with Membrane-Permeant cGMP Agonist

Sp-8-pCPT-cGMPS is validated for investigating cGMP-dependent mechanisms in synaptic plasticity and neural transmission [1]. Its LogP of 3.976 indicates sufficient lipophilicity for passive membrane diffusion into neuronal preparations . The compound's dual activation of PKG and CNG channels makes it suitable for examining the integrated cGMP signaling network in neurons, though pathway-specific conclusions require complementary use of selective inhibitors or genetic approaches.

Calcium Signaling and Calcineurin Pathway Investigation in Smooth Muscle

Evidence demonstrates that Sp-8-pCPT-cGMPS inhibits PE-induced intracellular Ca2+ variations and suppresses calcineurin protein expression and activity in VSMCs [1]. Specifically, in cells pretreated with verapamil, Sp-8-pCPT-cGMPS further inhibited PE-stimulated Ca2+ responses. This makes the compound suitable for studies examining the intersection of PKG signaling with calcium/calcineurin pathways, particularly in hypertension and vascular remodeling research models where NO/PKG/Ca2+ crosstalk is of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-8-pCPT-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.